molecular formula C6H11N3O2 B14881123 (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxamide

(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxamide

Cat. No.: B14881123
M. Wt: 157.17 g/mol
InChI Key: YGMISBLSYZFWHG-BYPYZUCNSA-N
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Description

(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxamide is a chiral compound with a unique structure that includes an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the imidazolidine ring. The reaction conditions often require specific temperatures and pH levels to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The imidazolidine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the imidazolidine ring.

Scientific Research Applications

(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxamide include other imidazolidine derivatives and chiral amides. Examples include:

  • ®-1,3-dimethyl-2-oxoimidazolidine-4-carboxamide
  • 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid

Uniqueness

What sets this compound apart is its specific stereochemistry, which can impart unique biological activities and chemical reactivity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

(4S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxamide

InChI

InChI=1S/C6H11N3O2/c1-8-3-4(5(7)10)9(2)6(8)11/h4H,3H2,1-2H3,(H2,7,10)/t4-/m0/s1

InChI Key

YGMISBLSYZFWHG-BYPYZUCNSA-N

Isomeric SMILES

CN1C[C@H](N(C1=O)C)C(=O)N

Canonical SMILES

CN1CC(N(C1=O)C)C(=O)N

Origin of Product

United States

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